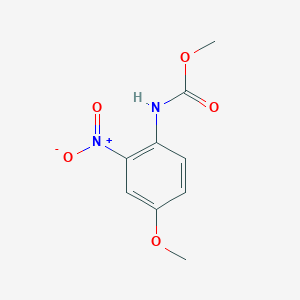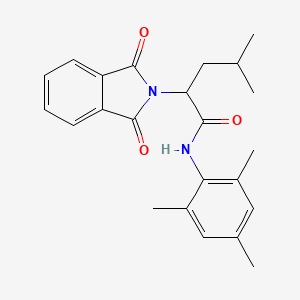
methyl (4-methoxy-2-nitrophenyl)carbamate
描述
Methyl (4-methoxy-2-nitrophenyl)carbamate, also known as methomyl, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in 1966 and is now one of the most commonly used insecticides in the world. Methomyl is known for its effectiveness against a wide range of pests, including aphids, thrips, and caterpillars. However, due to its potential toxicity to humans and other non-target organisms, there is a growing concern about its use and impact on the environment.
作用机制
Methyl (4-methoxy-2-nitrophenyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the transmission of nerve impulses in insects and other organisms. This leads to the accumulation of acetylcholine, a neurotransmitter, in the nervous system, which ultimately results in paralysis and death of the insect.
Biochemical and Physiological Effects:
Methyl (4-methoxy-2-nitrophenyl)carbamate is known to have toxic effects on humans and other non-target organisms. Exposure to high levels of methyl (4-methoxy-2-nitrophenyl)carbamate can cause a range of symptoms, including nausea, vomiting, headache, dizziness, and blurred vision. In severe cases, it can lead to respiratory failure and death. In addition, it has been shown to have carcinogenic properties in animal studies.
实验室实验的优点和局限性
Methyl (4-methoxy-2-nitrophenyl)carbamate is a widely used insecticide in laboratory experiments due to its effectiveness against a wide range of pests. However, its potential toxicity to humans and other non-target organisms limits its use in certain experiments. In addition, the use of methyl (4-methoxy-2-nitrophenyl)carbamate in research may raise ethical concerns about the welfare of animals used in experiments.
未来方向
There are several future directions for research on methyl (4-methoxy-2-nitrophenyl)carbamate. One area of interest is the development of alternative insecticides that are less toxic to humans and other non-target organisms. Another area of research is the investigation of the long-term effects of methyl (4-methoxy-2-nitrophenyl)carbamate exposure on human health and the environment. Finally, there is a need for more research on the mechanisms of resistance to methyl (4-methoxy-2-nitrophenyl)carbamate in insects, which could lead to the development of more effective pest control strategies.
Conclusion:
Methyl (4-methoxy-2-nitrophenyl)carbamate is a widely used insecticide that has been extensively studied for its insecticidal properties. However, its potential toxicity to humans and other non-target organisms raises concerns about its use and impact on the environment. Further research is needed to develop alternative insecticides that are less toxic and to investigate the long-term effects of methyl (4-methoxy-2-nitrophenyl)carbamate exposure on human health and the environment.
合成方法
The synthesis of methyl (4-methoxy-2-nitrophenyl)carbamate involves the reaction of 4-methoxy-2-nitroaniline with methyl isocyanate. The reaction is typically carried out in a solvent such as toluene or dichloromethane at room temperature. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
科学研究应用
Methyl (4-methoxy-2-nitrophenyl)carbamate has been extensively studied for its insecticidal properties. It is commonly used in agriculture to control pests on a variety of crops, including fruits, vegetables, and grains. In addition, it has been used in public health programs to control disease-carrying insects such as mosquitoes and flies.
属性
IUPAC Name |
methyl N-(4-methoxy-2-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-3-4-7(10-9(12)16-2)8(5-6)11(13)14/h3-5H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTATWAAUIITNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292375 | |
| Record name | methyl (4-methoxy-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29111-77-1 | |
| Record name | NSC82179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl (4-methoxy-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-furyl)-3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5196499.png)
![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B5196514.png)
![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)
![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)
![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)
![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
![2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5196565.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5196567.png)
![1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)